molecular formula C9H8BrN3 B1270388 3-(4-bromophenyl)-1H-pyrazol-5-amine CAS No. 78583-82-1

3-(4-bromophenyl)-1H-pyrazol-5-amine

Cat. No. B1270388
CAS RN: 78583-82-1
M. Wt: 238.08 g/mol
InChI Key: FTCWIBNIYIEHDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds often involves multi-step processes that include reactions under mild conditions and the use of stoichiometric amounts of reactants. For instance, a derivative, 4-(4-bromophenyl)-1-tert-butyl-3-methyl-1H-pyrazol-5-amine, was synthesized and its structure characterized by X-ray diffraction, FT-IR, UV–Vis, 1H and 13C NMR spectroscopies, along with density functional theory calculations to support experimental results (Tamer et al., 2016). This demonstrates the typical approach to synthesizing and analyzing pyrazole derivatives.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives has been extensively studied, with techniques such as X-ray crystallography being pivotal. For example, a pyrazole derivative's molecular structure was confirmed by crystallography, highlighting the compound's stability and intramolecular charge transfer which can be indicative of its potential for nonlinear optical properties (Tamer et al., 2016).

Chemical Reactions and Properties

Pyrazole derivatives undergo a variety of chemical reactions, enabling the synthesis of a broad range of compounds. For instance, the C-H amination of 1-aryl-1H-pyrazol-5(4H)-ones showcases the reactivity of such compounds under catalyzed conditions, expanding their utility in synthetic chemistry (Wu et al., 2014).

Physical Properties Analysis

The physical properties of pyrazole derivatives, such as their nonlinear optical properties, are of significant interest. These properties are often investigated through theoretical and experimental methods, including density functional theory calculations and spectroscopic analysis, which reveal insights into their stability and electron donor capabilities (Tamer et al., 2016).

Chemical Properties Analysis

The chemical properties of pyrazole derivatives are closely tied to their molecular structure and the presence of electron donor groups, as indicated by parameters like chemical hardness. These properties are crucial in determining the reactivity and potential applications of these compounds (Tamer et al., 2016).

Scientific Research Applications

Synthesis and Molecular Structure

  • Molecular Synthesis and Structural Analysis : The compound 3-(4-Bromophenyl)-1H-Pyrazol-5-Amine and its derivatives have been synthesized for various studies. For instance, 4-(4-bromophenyl)-1-tert-butyl-3-methyl-1H-pyrazol-5-amine (BPTBMPA), a closely related compound, was synthesized and characterized through X-ray diffraction, FT-IR, UV-Vis, 1H and 13C NMR spectroscopies. This study highlights the stable molecular structure and significant nonlinear optical properties of the compound, indicating its potential in optical applications (Tamer et al., 2016).

Chemical Properties and Reactivity

  • Chemical Reactivity and Biological Activity : Various derivatives of 3-(4-Bromophenyl)-1H-Pyrazol-5-Amine have been synthesized, showing a range of biological activities. For example, compounds synthesized from N-(4-bromophenyl)-N-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]amine exhibited significant biological activities, as demonstrated in different pharmacological evaluations (Veettil & Haridas, 2009, 2010).

Applications in Materials Science

  • Incorporation in Coating Materials : Compounds containing the 3-(4-Bromophenyl)-1H-Pyrazol-5-Amine moiety have been incorporated into polyurethane varnish and printing ink for antimicrobial effects. This research demonstrates the compound's utility in enhancing the antimicrobial properties of surface coatings and inks, with minimal impact on their physical and mechanical properties (El‐Wahab et al., 2015).

Pharmacological Potential

  • Antitumor Activities : Derivatives of 3-(4-Bromophenyl)-1H-Pyrazol-5-Amine have been investigated for their potential as antitumor agents. Specific derivatives have shown promising results against various cancer cell lines, suggesting their potential in developing new anticancer drugs (Ananda et al., 2017).

properties

IUPAC Name

5-(4-bromophenyl)-1H-pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrN3/c10-7-3-1-6(2-4-7)8-5-9(11)13-12-8/h1-5H,(H3,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTCWIBNIYIEHDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=NN2)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30354740
Record name 3-(4-bromophenyl)-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30354740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-bromophenyl)-1H-pyrazol-5-amine

CAS RN

78583-82-1
Record name 5-(4-Bromophenyl)-1H-pyrazol-3-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=78583-82-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(4-bromophenyl)-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30354740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Amino-3-(4-bromophenyl)-1H-pyrazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-bromophenyl)-1H-pyrazol-5-amine
Reactant of Route 2
3-(4-bromophenyl)-1H-pyrazol-5-amine
Reactant of Route 3
3-(4-bromophenyl)-1H-pyrazol-5-amine
Reactant of Route 4
3-(4-bromophenyl)-1H-pyrazol-5-amine
Reactant of Route 5
3-(4-bromophenyl)-1H-pyrazol-5-amine
Reactant of Route 6
3-(4-bromophenyl)-1H-pyrazol-5-amine

Citations

For This Compound
6
Citations
B Zheng, Y Peng, W Wu, J Ma, Y Zhang… - Archiv der …, 2019 - Wiley Online Library
A series of pyrazolo[3,4‐b]pyridine derivatives were designed, synthesized, and evaluated for their activation activity toward adenosine 5'‐monophosphate‐activated protein kinase (…
Number of citations: 7 onlinelibrary.wiley.com
ST Moe, AB Thompson, GM Smith… - Bioorganic & medicinal …, 2009 - Elsevier
Botulinum neurotoxin elicits its paralytic activity through a zinc-dependant metalloprotease that cleaves proteins involved in neurotransmitter release. Currently, no drugs are available …
Number of citations: 51 www.sciencedirect.com
R Aggarwal, P Kaushik, A Kumar, D Saini - Drug Research, 2020 - thieme-connect.com
Thieme E-Journals - Drug Research / Full Text DE EN Home Products Journals Books Book Series Service Library Service Help Contact Portal Drug Res Full-text search Full-text …
Number of citations: 2 www.thieme-connect.com
B Zheng, Y Peng, W Wu, J Ma, Y Zhang, Y Guo, S Sun… - wnt-inhibitors.com
A series of pyrazolo [3, 4‐b] pyridine derivatives were designed, synthesized, and evaluated for their activation activity toward adenosine 5’‐monophosphate‐activated protein kinase (…
Number of citations: 0 wnt-inhibitors.com
AY Hassan, MT Sarg… - Journal of Heterocyclic …, 2019 - Wiley Online Library
On the pharmaceutical account of the reported anticancer activity of benzothiazole derivatives, differently substituted benzothiazole derivatives 2a–c to 34a,b, attached at 2‐position to …
Number of citations: 50 onlinelibrary.wiley.com
PG Kumdale, NV Shitole - Oriental Journal of Chemistry, 2022 - search.proquest.com
A simple method for the synthesis of pyrazoles derivatives carried out by cyclization of cyanide with hydrazine hydrate by using sonication method. All the prepared compounds were …
Number of citations: 2 search.proquest.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.